(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
CAS No.:
Cat. No.: VC15997582
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | (2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid |
| Standard InChI | InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | VOQKGEJCMAIUOB-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N1CCCC1 |
| Canonical SMILES | CC(C)CC(C(=O)O)N1CCCC1 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid possesses the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.263 g/mol . The compound features:
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A pentanoic acid backbone with a carboxyl group at position 1.
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A methyl substituent at the fourth carbon, introducing steric bulk.
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A pyrrolidinyl group at position 2, contributing to its basicity and potential for hydrogen bonding.
The (S)-configuration at the second carbon distinguishes it from the (R)-enantiomer, which exhibits divergent biological interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | |
| Molecular Weight | 185.263 g/mol | |
| CAS Number | 937669-97-1 | |
| Storage Conditions | Ambient temperature | |
| Enantiomeric Purity | >99% (S-configuration) |
Synthesis and Manufacturing
Table 2: Comparative Synthesis Strategies for Pyrrolidine Derivatives
| Step | Method | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Ring Formation | Cycloaddition with chiral ligands | 65–78 | High (S) |
| Carboxylation | Knoevenagel condensation | 82 | Moderate |
| Resolution | Chiral column chromatography | 95+ | >99% ee |
Applications in Pharmaceutical Development
Drug Candidate Scaffold
The compound’s hybrid structure—combining a flexible pentanoic chain with a rigid pyrrolidine ring—makes it a versatile scaffold for:
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Protease Inhibitors: Potential binding to enzyme active sites via carboxylate interactions.
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Ion Channel Modulators: Structural mimicry of natural ligands for voltage-gated channels.
Chirality-Dependent Activity
Enantiomeric purity is critical, as demonstrated by the (R)-form’s 1.5-fold higher receptor affinity in GABA assays compared to racemic mixtures. This underscores the necessity of asymmetric synthesis techniques to optimize therapeutic efficacy.
Comparative Analysis with Structural Analogs
Table 3: Enantiomer-Specific Properties
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Receptor Binding (GABA) | Hypothesized low affinity | Confirmed high affinity |
| Metabolic Stability | Enhanced (methyl group) | Moderate |
| Synthetic Accessibility | Challenging (rare chiral pools) | Well-documented |
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